N-benzyl-N-ethylpiperidine-4-carboxamide N-benzyl-N-ethylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 429639-61-2
VCID: VC3831393
InChI: InChI=1S/C15H22N2O/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14/h3-7,14,16H,2,8-12H2,1H3
SMILES: CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol

N-benzyl-N-ethylpiperidine-4-carboxamide

CAS No.: 429639-61-2

Cat. No.: VC3831393

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-ethylpiperidine-4-carboxamide - 429639-61-2

Specification

CAS No. 429639-61-2
Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
IUPAC Name N-benzyl-N-ethylpiperidine-4-carboxamide
Standard InChI InChI=1S/C15H22N2O/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14/h3-7,14,16H,2,8-12H2,1H3
Standard InChI Key YGSADUQWAHCUDV-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2
Canonical SMILES CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzyl-N-ethylpiperidine-4-carboxamide features a piperidine ring (a six-membered amine heterocycle) with a carboxamide group at the 4-position. The amide nitrogen is further substituted with benzyl (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2-) and ethyl (-C2H5\text{C}_2\text{H}_5) groups, imparting both lipophilic and stereoelectronic diversity. The hydrochloride salt form (CAS: 6308-67-4) enhances solubility in polar solvents, with a molecular weight of 282.81 g/mol .

Physicochemical Properties

Key properties include:

PropertyValueSource
Density1.049 g/cm³
Boiling Point408.1°C at 760 mmHg
Flash Point200.6°C
Solubility (HCl salt)Polar solvents (e.g., H₂O)

The compound’s solid-state stability and moderate lipophilicity (logP2.5\log P \approx 2.5, estimated) make it suitable for further derivatization in drug design .

Synthesis and Manufacturing

Process Optimization

Critical factors for scalability include:

  • pH Control: Maintaining pH 7–8 during extraction to minimize side reactions .

  • Solvent Selection: Dichloromethane and tetrahydrofuran are preferred for intermediate purification .

  • Crystallization: Acidification (pH 1–2) induces precipitation of the hydrochloride salt.

Biological and Pharmacological Relevance

Cholinesterase Inhibition

N-Benzylpiperidine carboxamides exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range . These enzymes are therapeutic targets for Alzheimer’s disease, suggesting potential neuropharmacological applications.

Muscarinic Receptor Modulation

Derivatives of this compound demonstrate affinity for muscarinic acetylcholine receptors (M1–M5), particularly M1 and M4 subtypes (Ki<1μMK_i < 1 \mu\text{M}) . Such activity is relevant for treating cognitive disorders and schizophrenia.

Structural Advantages in Drug Design

The NN-benzyl piperidine (NN-BP) motif contributes to:

  • Cation-π Interactions: Enhanced binding to aromatic residues in target proteins .

  • Stereochemical Tuning: The piperidine ring enables optimization of enantioselective potency .

  • Metabolic Stability: Reduced hepatic clearance compared to simpler amines .

Applications in Medicinal Chemistry

Lead Compound Development

The compound serves as a scaffold for:

  • Antipsychotics: Modulating dopamine and serotonin receptors.

  • Antimicrobials: Fluoroquinolone derivatives (e.g., balofloxacin intermediates) .

  • Antioxidants: Scavenging reactive oxygen species via the benzyl group .

Structure-Activity Relationship (SAR) Studies

Key modifications influencing bioactivity include:

  • N-Substitution: Larger alkyl groups (e.g., ethyl) enhance blood-brain barrier permeability .

  • Carboxamide Position: 4-substitution optimizes steric compatibility with enzyme active sites .

Future Directions

Therapeutic Exploration

  • Alzheimer’s Disease: Preclinical evaluation of cholinesterase inhibition in vivo.

  • Oncology: Screening for kinase or protease inhibitory activity.

Synthetic Innovations

  • Enantioselective Synthesis: Catalytic asymmetric methods to access chiral derivatives.

  • Green Chemistry: Solvent-free or microwave-assisted routes to improve sustainability.

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